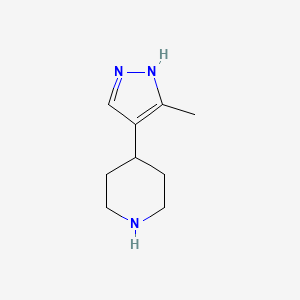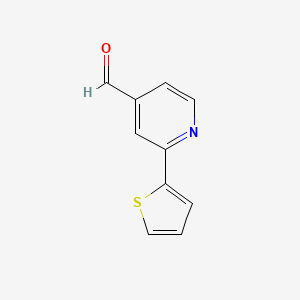
2-(Thiophen-2-yl)isonicotinaldehyde
説明
2-(Thiophen-2-yl)isonicotinaldehyde is a chemical compound with the formula C10H7NOS and a molecular weight of 189.23 . It has potential applications in various fields, including scientific research and drug development.
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-(Thiophen-2-yl)isonicotinaldehyde, often involves the use of aromatic bromides, which can be modified by the Suzuki-Miyaura reaction . A study reported the synthesis of a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction .Molecular Structure Analysis
The molecular structure of 2-(Thiophen-2-yl)isonicotinaldehyde is represented by the formula C10H7NOS .Chemical Reactions Analysis
2-(Thiophen-2-yl)isonicotinaldehyde may participate in various chemical reactions. For instance, it has been used in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which were designed by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .科学的研究の応用
Synthesis and Biological Importance
2-(Thiophen-2-yl)isonicotinaldehyde plays a crucial role in the synthesis of thiophene derivatives, which are aromatic compounds featuring a sulfur atom in their five-membered ring. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Their significance extends beyond medicinal chemistry, finding applications in organic materials due to their electronic properties, agrochemicals, flavors, and dyes. The synthesis of thiophene derivatives has been a focus of considerable research, leading to the development of diverse methods and novel approaches aimed at improving efficiency, versatility, and environmental friendliness. This highlights the ongoing interest in exploring thiophene derivatives for new applications in natural product synthesis and drug development, making 2-(Thiophen-2-yl)isonicotinaldehyde a compound of interest for future scientific research and pharmaceutical development (Xuan, 2020).
Environmental and Toxicological Studies
The study of thiophene analogues, such as those related to 2-(Thiophen-2-yl)isonicotinaldehyde, extends into environmental and toxicological research. For instance, research has been conducted on the carcinogenicity of thiophene analogues, investigating their potential to cause cancer in comparison to known carcinogens like benzidine and 4-aminobiphenyl. These studies have synthesized thiophene analogues and evaluated them for carcinogenic potential using various assays, contributing to our understanding of the structural factors that influence carcinogenicity and the safety of thiophene-containing compounds (Ashby et al., 1978).
Biodegradation of Thiophene Compounds
The environmental impact of thiophene derivatives, including their occurrence, toxicity, and biodegradation, particularly in the context of petroleum contamination, has been a subject of research. Studies have explored the biodegradation pathways of thiophenes, identifying the mechanisms by which these compounds are broken down in the environment. This research is crucial for developing strategies to mitigate the environmental impact of thiophene-containing pollutants, further emphasizing the importance of understanding the chemical behavior of compounds like 2-(Thiophen-2-yl)isonicotinaldehyde (Kropp & Fedorak, 1998).
作用機序
Target of Action
2-(Thiophen-2-yl)isonicotinaldehyde is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives have been found to interact with various biochemical pathways. For instance, some thiophene derivatives have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are promising targets for the treatment of cancer .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
将来の方向性
特性
IUPAC Name |
2-thiophen-2-ylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-3-4-11-9(6-8)10-2-1-5-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEAKJBVRGGAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)isonicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




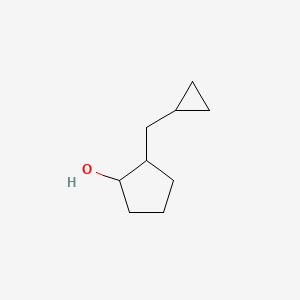

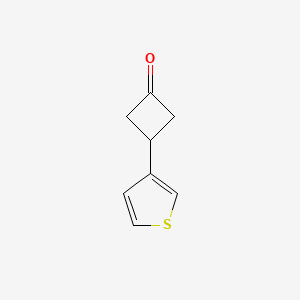
![Ethyl 2-([(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl)acetate](/img/structure/B1457478.png)

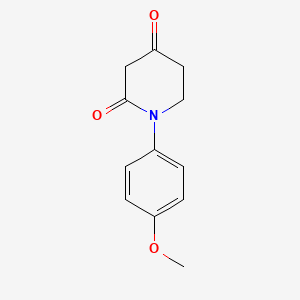
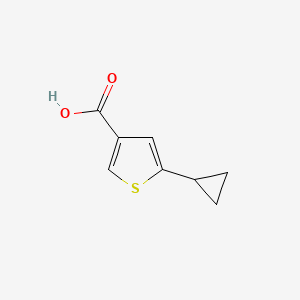
![[3-(Propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1457485.png)
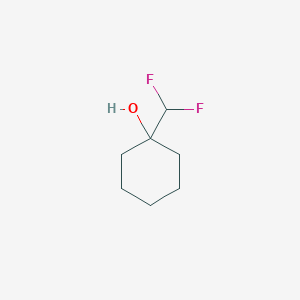
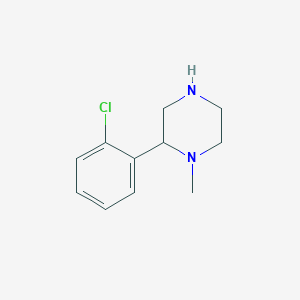
![7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1457489.png)

